5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide
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Overview
Description
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide typically involves the reaction of 2-phenylethylamine with a suitable pyrrolidine derivative. One common method is the condensation of 2-phenylethylamine with 5-oxo-pyrrolidine-3-carboxylic acid under acidic conditions to form the desired amide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like dicyclohexylcarbodiimide to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid.
Reduction: Formation of 5-hydroxy-1-(2-phenylethyl)pyrrolidine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
- 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
- Pyrrolidine-2,5-dione derivatives
Uniqueness
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide is unique due to its specific structural features, such as the presence of both a phenylethyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONKFDERKWXRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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